molecular formula C9H6ClFO2S2 B1378115 6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 1421602-19-8

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1378115
CAS No.: 1421602-19-8
M. Wt: 264.7 g/mol
InChI Key: MFSLGSITXOAHGR-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C₉H₆ClFO₂S₂ and a molecular weight of 264.73 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to a benzothiophene ring. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the benzothiophene ring. One common method is the chlorosulfonation of 6-fluoro-3-methyl-1-benzothiophene. This reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, such as amines and alcohols, through the formation of sulfonamide and sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile being modified.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is unique due to its high reactivity as a sulfonylating agent. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of sulfonyl groups into various molecules .

Properties

IUPAC Name

6-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2S2/c1-5-7-3-2-6(11)4-8(7)14-9(5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSLGSITXOAHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421602-19-8
Record name 6-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
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